molecular formula C7H12N2OS B2380460 Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine CAS No. 1551377-41-3

Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine

Cat. No.: B2380460
CAS No.: 1551377-41-3
M. Wt: 172.25
InChI Key: SJHQWTVXXDOONU-UHFFFAOYSA-N
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Description

Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine (CID 82707055) is a secondary amine with the molecular formula C₇H₁₂N₂OS and a molecular weight of 172.25 g/mol. Its structure features a 2-methyl-1,3-thiazole ring connected via an ethyl linker to a methoxy-substituted amine group (NOC). The SMILES representation is CC1=NC(=CS1)C(C)NOC, and its InChIKey is SJHQWTVXXDOONU-UHFFFAOYSA-N .

Properties

IUPAC Name

N-methoxy-1-(2-methyl-1,3-thiazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-5(9-10-3)7-4-11-6(2)8-7/h4-5,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHQWTVXXDOONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C)NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Thiazole Ketones

A widely adopted route involves reductive amination of 2-methyl-4-acetylthiazole with methoxyamine. The ketone group is converted to an imine intermediate using methoxyamine hydrochloride, followed by reduction with sodium cyanoborohydride or catalytic hydrogenation.

$$
\text{2-Methyl-4-acetylthiazole} + \text{CH}3\text{O-NH}2 \xrightarrow{\text{EtOH, Δ}} \text{Imine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine}
$$

Optimized Parameters

  • Catalyst : 10% Pd/C (for hydrogenation) or NaBH3CN (for borohydride reduction)
  • Solvent : Ethanol or methanol
  • Temperature : 25–50°C
  • Yield : 72–78%

Alkylation of Thiazole Halides

An alternative approach employs 4-(bromomethyl)-2-methylthiazole, synthesized via bromination of 2-methyl-4-methylthiazole. Reaction with methoxyamine in the presence of a base such as potassium carbonate facilitates nucleophilic substitution.

$$
\text{4-(Bromomethyl)-2-methylthiazole} + \text{CH}3\text{O-NH}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}
$$

Critical Considerations

  • Base : Potassium carbonate (2.0 equiv)
  • Solvent : DMF (60°C, 12 hours)
  • Yield : ~60%

Chiral Resolution and Stereoselective Synthesis

For applications requiring enantiomeric purity, asymmetric synthesis techniques are employed. A patent (WO2015159170A2) detailing the synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine offers transferable insights. By substituting the phenyl group with a thiazole ring, similar chiral auxiliaries like (S)-4-benzyl-2-oxazolidinone can direct stereochemistry during alkylation steps.

Representative Protocol

  • Acylation : React 2-methyl-4-thiazoleacetic acid with oxalyl chloride to form the acyl chloride.
  • Chiral Auxiliary Coupling : Treat with (S)-4-benzyl-2-oxazolidinone lithium salt at -78°C.
  • Alkylation : Introduce methyl iodide using LiHMDS as a base.
  • Auxiliary Removal : Hydrolyze with LiOH/H2O2 to yield enantiomerically pure amine.

Advantages

  • Avoids hazardous reagents like n-BuLi.
  • Achieves >99% enantiomeric excess (ee).

Comparative Analysis of Synthetic Routes

Method Key Steps Catalyst/Reagents Yield Purity
Reductive Amination Imine formation → Reduction NaBH3CN or Pd/C 72–78% 90–95% (HPLC)
Alkylation Nucleophilic substitution K2CO3 60% 85–88%
Asymmetric Synthesis Chiral auxiliary → Alkylation → Hydrolysis LiHMDS, (S)-oxazolidinone 65% >99% ee

Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

The Hantzsch method occasionally yields regioisomers due to competing reaction pathways. Employing microwave-assisted synthesis (100°C, 30 minutes) enhances regioselectivity, favoring the 4-acetyl isomer.

Stability of Methoxyamine

Methoxyamine hydrochloride is hygroscopic and prone to decomposition. Storage under argon and in situ generation via reaction of hydroxylamine with methyl iodide improves reagent efficacy.

Chemical Reactions Analysis

Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position, while nucleophilic substitution can occur at the C-2 position.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Chemical Properties and Structure

Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine has the molecular formula C8H11N3OSC_8H_{11}N_3OS and a molecular weight of approximately 172.25 g/mol. The presence of the thiazole ring contributes to its biological activities, including antimicrobial and anticancer properties. Its structural features allow for various reactive interactions that are pivotal in drug development.

Antimicrobial Applications

Overview : this compound exhibits notable antimicrobial properties, making it a candidate for treating bacterial and fungal infections.

Research Findings :

  • In Vitro Studies : Assays have demonstrated the compound's efficacy against a range of pathogens. Quantitative data indicate significant inhibitory effects on microbial growth, particularly against Gram-positive bacteria and fungi .
  • Mechanism of Action : The thiazole moiety is believed to play a crucial role in its antimicrobial activity, potentially through interference with microbial metabolic processes .

Anticancer Activity

Overview : The compound has been investigated for its potential in oncology due to its ability to inhibit cancer cell growth.

Research Findings :

  • Cell Culture Experiments : Studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. Notably, it has shown promising activity against breast and lung cancer cells .
  • Quantitative Analysis : IC50 values from these studies suggest that the compound could be developed further as an anticancer agent .

Antioxidant Properties

Overview : this compound may also function as an antioxidant.

Research Findings :

  • Cell Protection Studies : Preliminary findings indicate that the compound can protect cells from oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Case Studies and Research Insights

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy Against Mycobacterium tuberculosis :
    • A study focusing on 2-aminothiazoles reported that derivatives similar to this compound exhibited potent activity against Mycobacterium tuberculosis, suggesting a pathway for developing new anti-tubercular agents .
  • Behavioral Modulation in Animal Models :
    • Research involving metabotropic glutamate receptor antagonists indicated that compounds related to the thiazole structure could modulate behavioral responses in models of addiction and anxiety . This points toward potential therapeutic uses in psychiatric disorders.

Mechanism of Action

The mechanism of action of Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, the compound may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Differences from Target Compound Reference
N-Methyl-1-(thiazol-4-yl)methanamine C₅H₈N₂S Methylamine, thiazol-4-yl 128.20 Lacks methoxy group; simpler ethyl linker
{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine C₈H₁₄N₂OS Methoxyethyl-thiazole, methylamine 186.28 Additional methyl group on thiazole ring
(2-Ethyl-1,3-thiazol-4-yl)methylamine C₇H₁₂N₂S Ethyl-thiazole, methylamine 156.25 Ethyl substituent replaces 2-methyl group
N-(4-Methoxybenzyl)-1-(2-methylthiazol-4-yl)ethanamine C₁₄H₁₇N₂OS 4-Methoxybenzyl, 2-methylthiazole 277.37 Bulky aromatic substituent

Key Structural and Functional Differences

(a) Substituent Effects on the Thiazole Ring

  • 2-Methyl vs. Ethyl Substitution: The target compound’s 2-methylthiazole ring (vs.
  • Methoxy Positioning : Unlike (3-methoxy-1,2-thiazol-4-yl)methylamine (), the target’s methoxy group is on the ethylamine side chain rather than the thiazole, altering electronic properties and solubility .

(b) Amine Group Modifications

  • Methoxyethylamine vs.
  • Aromatic vs. Aliphatic Substituents : The 4-methoxybenzyl group in N-(4-Methoxybenzyl)-1-(2-methylthiazol-4-yl)ethanamine () introduces aromatic π-π interactions, which could enhance receptor binding but reduce metabolic stability .

Physicochemical and Analytical Data

  • Collision Cross-Section (CCS) : The target’s predicted CCS for [M+H]⁺ (135.8 Ų) is smaller than {[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine’s ([M+H]⁺ CCS: ~140–150 Ų), indicating differences in gas-phase ion mobility .
  • State and Stability : Unlike the liquid state of {[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine (), the target’s physical state is unreported, though its CCS data suggest moderate polarity .

Biological Activity

Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its potential applications in various therapeutic areas.

Chemical Structure and Properties

The chemical structure of this compound includes a methoxy group attached to an ethylamine moiety and a 2-methyl-1,3-thiazole ring. Its molecular formula is C8H11N3OSC_8H_{11}N_3OS, with a molecular weight of approximately 172.25 g/mol. The thiazole ring contributes significantly to the compound's biological activities due to the presence of sulfur and nitrogen atoms, facilitating various reactive interactions .

Biological Activities

This compound exhibits several notable biological activities:

1. Antimicrobial Activity

  • The compound has shown effectiveness against various bacterial and fungal strains. In vitro assays have demonstrated its inhibitory effects on microbial growth .

2. Anticancer Properties

  • This compound has been investigated for its cytotoxic effects against cancer cell lines. Studies indicate that it may induce apoptosis and inhibit cell proliferation through mechanisms such as tubulin inhibition .
  • A recent study reported an IC50 value of 5.73 µM against MCF-7 breast cancer cells, suggesting potent antiproliferative activity .

3. Anti-inflammatory and Analgesic Effects

  • Preliminary studies suggest that the compound may reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes .

4. Anticonvulsant Activity

  • Thiazole derivatives have been associated with anticonvulsant properties, indicating potential applications in neurological disorders .

The mechanism of action for this compound involves interactions with specific molecular targets and pathways:

  • Enzyme Interaction : The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
  • Biochemical Pathways : The compound has been reported to activate or inhibit various biochemical pathways and enzymes involved in cellular processes .

Case Studies

Several studies have highlighted the biological activities of thiazole derivatives closely related to this compound:

Study FocusFindings
Antiproliferative Activity A study on thiazole derivatives showed potent effects against cancer cell lines through tubulin inhibition .
Mechanistic Insights Certain thiazole derivatives induced apoptosis in cancer cells while affecting cell cycle dynamics .
Antimicrobial Efficacy Research indicates significant antimicrobial activity against various pathogens .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine?

  • Methodological Answer : Synthesis optimization requires precise control of temperature (typically 60–100°C), solvent selection (e.g., acetonitrile or DMF for polar intermediates), and catalysts (e.g., copper(I) iodide for cycloadditions). Multi-step protocols often involve protecting group strategies for amine functionalities to prevent side reactions. Yield improvements rely on iterative adjustments to stoichiometry and reaction time monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the thiazole ring structure (δ 6.8–7.5 ppm for aromatic protons) and methoxy/ethylamine substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., 128.193 g/mol for the thiazole core ). Infrared (IR) spectroscopy identifies functional groups like C-N (1250–1350 cm⁻¹) and C-S (600–700 cm⁻¹) bonds .

Q. How can researchers assess the biological activity of this compound in vitro?

  • Methodological Answer : Standard assays include:

  • Enzyme inhibition studies : Dose-response curves (IC₅₀ calculations) using fluorogenic substrates.
  • Cytotoxicity profiling : MTT assays on cell lines (e.g., HEK293 or HeLa) with controls for solvent interference.
  • Binding affinity : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with target proteins .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound analogs be resolved?

  • Methodological Answer : Contradictions often arise from structural isomerism or assay variability. Strategies include:

  • Orthogonal validation : Replicate results using SPR, microscale thermophoresis (MST), and cellular thermal shift assays (CETSA).
  • Structure-activity relationship (SAR) mapping : Synthesize analogs with systematic substitutions (e.g., varying methoxy positions) to isolate critical functional groups .

Q. What strategies mitigate regioselectivity challenges during the synthesis of thiazole-containing analogs?

  • Methodological Answer : Regioselectivity in thiazole functionalization can be controlled via:

  • Directed metalation : Use of lithium bases to direct substitutions at specific ring positions.
  • Protecting group strategies : Temporary masking of reactive amines or hydroxyl groups during cycloaddition steps .

Q. How can researchers address low reproducibility in synthetic yields for this compound derivatives?

  • Methodological Answer : Reproducibility issues often stem from trace impurities or oxygen/moisture sensitivity. Solutions include:

  • Strict inert conditions : Use of Schlenk lines or gloveboxes for moisture-sensitive steps.
  • Advanced purification : Preparative HPLC with orthogonal columns (C18 and HILIC) to isolate isomers.
  • Batch documentation : Detailed logs of solvent lot numbers, catalyst aging, and temperature gradients .

Critical Analysis of Evidence

  • , and 12 emphasize the importance of reaction condition optimization for heterocyclic synthesis.
  • and provide structural and safety data critical for handling thiazole derivatives.
  • Contradictions in bioactivity () highlight the need for rigorous SAR studies.

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